4-Butyl-1-[3-(phenylpropoxy)propyl]piperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1-[3-(phenylpropoxy)propyl]piperidine typically involves the reaction of 4-butylpiperidine with 3-(phenylpropoxy)propyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-1-[3-(phenylpropoxy)propyl]piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
4-Butyl-1-[3-(phenylpropoxy)propyl]piperidine has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its interaction with histamine H3 receptors . It acts as an antagonist or inverse agonist, inhibiting the receptor’s activity and modulating the release of neurotransmitters such as histamine, dopamine, and acetylcholine . This modulation can affect various physiological processes, including sleep-wake cycles, cognition, and appetite .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
4-Butyl-1-[3-(phenylpropoxy)propyl]piperidine is unique due to its specific structural features, which confer distinct binding properties to histamine H3 receptors . This makes it a valuable tool in the study of these receptors and their role in various physiological and pathological processes .
Properties
Molecular Formula |
C21H35NO |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
4-butyl-1-[3-(3-phenylpropoxy)propyl]piperidine |
InChI |
InChI=1S/C21H35NO/c1-2-3-9-21-13-16-22(17-14-21)15-8-19-23-18-7-12-20-10-5-4-6-11-20/h4-6,10-11,21H,2-3,7-9,12-19H2,1H3 |
InChI Key |
OFZZAFXTRYWAHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCN(CC1)CCCOCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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